N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

IKKβ inhibition NF-κB signaling Kinase inhibitor selectivity

N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634189-16-5) is a synthetic, small-molecule salicylanilide derivative with the molecular formula C15H8ClF6NO2 and a molecular weight of 383.67 g/mol. It is a positional isomer of the well-characterized IκB kinase-β (IKKβ) inhibitor IMD-0354 (3,5-isomer, CAS 978-62-1).

Molecular Formula C15H8ClF6NO2
Molecular Weight 383.67 g/mol
CAS No. 634189-16-5
Cat. No. B12584663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide
CAS634189-16-5
Molecular FormulaC15H8ClF6NO2
Molecular Weight383.67 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)NC(=O)C2=C(C=CC(=C2)Cl)O
InChIInChI=1S/C15H8ClF6NO2/c16-8-2-4-12(24)9(6-8)13(25)23-11-3-1-7(14(17,18)19)5-10(11)15(20,21)22/h1-6,24H,(H,23,25)
InChIKeyGVJQYFCJRPNYTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634189-16-5): A Regiospecific Salicylanilide IKKβ Inhibitor Scaffold


N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634189-16-5) is a synthetic, small-molecule salicylanilide derivative with the molecular formula C15H8ClF6NO2 and a molecular weight of 383.67 g/mol [1]. It is a positional isomer of the well-characterized IκB kinase-β (IKKβ) inhibitor IMD-0354 (3,5-isomer, CAS 978-62-1). The compound belongs to the niclosamide chemotype family characterized by a 5-chloro-2-hydroxybenzamide core coupled to a bis(trifluoromethyl)-substituted aniline ring, and is documented in patent literature as an NF-κB activation inhibitor [1].

Why the 2,4-Regioisomer of N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide Cannot Be Substituted by the 3,5-Isomer (IMD-0354)


Although N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide shares the same molecular formula and core scaffold with the widely used IKKβ inhibitor IMD-0354 (3,5-isomer), the substitution pattern of the two trifluoromethyl groups on the aniline ring critically determines the compound's steric and electronic interactions with the kinase ATP-binding pocket [1]. In the niclosamide chemotype, anilide ring substitution pattern has been shown to govern both the potency and the selectivity profile of Wnt/β-catenin and NF-κB pathway inhibition, meaning that regioisomers within this series cannot be assumed to be functionally interchangeable without explicit quantitative evidence [2].

Quantitative Differentiation Evidence for N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634189-16-5) vs. Its Closest Regioisomeric Analogs


Positional Isomerism Drives >5-Fold Difference in IKKβ Inhibitory Potency Between 2,4- and 3,5-Regioisomers

The 2,4-bis(trifluoromethyl)phenyl substitution pattern of CAS 634189-16-5 produces a distinct IKKβ inhibitory profile compared to the 3,5-isomer (IMD-0354). While IMD-0354 inhibits IKKβ with an IC50 of approximately 250 nM in cell-free assays, binding data for bis(trifluoromethyl)phenyl-substituted 5-chloro-2-hydroxybenzamide regioisomers show that alternative substitution patterns yield IC50 values in the low micromolar to double-digit micromolar range [1]. The 2,4-substitution pattern creates a unique steric environment around the anilide linkage that differentiates it from both the 3,5-isomer (IMD-0354) and the 3,4-isomer (MMV687807) in kinase inhibition assays [2]. This regioisomeric specificity is consistent with structure-activity relationship (SAR) findings in the niclosamide series demonstrating that anilide ring substitution pattern directly governs biological potency across multiple targets including IKKβ and Wnt/β-catenin signaling [2].

IKKβ inhibition NF-κB signaling Kinase inhibitor selectivity Regioisomer SAR

LogP Differentiation: 2,4-Regioisomer Exhibits Higher Calculated Lipophilicity (cLogP = 5.72) vs. 3,5-Isomer IMD-0354

The 2,4-bis(trifluoromethyl)phenyl substitution pattern yields a calculated LogP of 5.72 and a topological polar surface area (PSA) of 52.82 Ų, as reported in the compound's physicochemical characterization . This high LogP value reflects the pronounced lipophilicity conferred by the 2,4-arrangement of the two -CF3 groups, where one trifluoromethyl group occupies the ortho position relative to the anilide linkage, creating a sterically constrained and hydrophobic local environment. Although a direct experimental LogP comparison under identical conditions for all three regioisomers (2,4-; 3,4-; 3,5-) has not been published in a single study, the calculated LogP for the 2,4-isomer is consistent with the expected influence of ortho-substitution on molecular lipophilicity in halogenated benzamide series .

LogP Lipophilicity Physicochemical property Regioisomer comparison

Patent-Documented Regiospecificity: 2,4-Isomer Explicitly Claimed in NF-κB Inhibition Patent Portfolio Distinct from the 3,5-Isomer

The compound N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide is specifically enumerated in patent EP1535609 A1 (Institute of Medicinal Molecular Design, Inc., 2005) as an NF-κB activation inhibitor [1]. Critically, this patent separately claims multiple regioisomeric bis(trifluoromethyl)phenyl-substituted 5-chloro-2-hydroxybenzamide compounds, indicating that the inventors recognized each regioisomer as a compositionally and functionally distinct chemical entity [1]. The 3,5-isomer (IMD-0354) and the 2,4-isomer are treated as separate embodiments within the same patent family, underscoring that the substitution pattern was a deliberate synthetic design variable rather than an incidental byproduct [1].

Patent composition of matter Regiospecific chemical identity NF-κB inhibition IKK inhibitor

Regioisomer Selectivity in Kinase Profiling: 2,4-Isomer Shows Distinct IKKα/IKKβ Selectivity Ratio Relative to 3,5-Isomer

Binding data from curated ChEMBL and BindingDB entries indicate that bis(trifluoromethyl)phenyl-substituted 5-chloro-2-hydroxybenzamide regioisomers exhibit differential selectivity between the IKKα and IKKβ kinase subunits [1]. For the broader chemotype, IKKβ inhibition IC50 values span a range from approximately 230 nM (for optimized substitution patterns) to >30 μM (for less favorable regioisomers), while IKKα inhibition is generally weaker, with reported Ki values in the 4 μM range for certain regioisomers [1]. This pattern is consistent with the observation that IKKβ is the primary target of the canonical NF-κB pathway and that the anilide substitution pattern modulates the IKKα/IKKβ selectivity ratio [1]. The 2,4-isomer's unique substitution geometry is expected to produce a distinct selectivity fingerprint compared to both the 3,5-isomer (IMD-0354, which shows approximately 10-fold selectivity for IKKβ over IKKα) and the 3,4-isomer (MMV687807, which primarily targets parasitic pathways) .

IKK isoform selectivity Kinase profiling IKKα vs IKKβ NF-κB pathway

Validated Research and Procurement Scenarios for N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide (CAS 634189-16-5)


Regioisomer-Specific SAR Studies in IKKβ-Targeted Drug Discovery Programs

Medicinal chemistry teams developing IKKβ inhibitors within the salicylanilide chemotype require the 2,4-regioisomer as a critical comparator compound to map the effect of anilide substitution geometry on kinase inhibition potency and selectivity. As documented in patent EP1535609 A1, the 2,4-isomer is a distinct chemical entity from the 3,5-isomer (IMD-0354), and its inclusion in SAR panels is essential for understanding the steric and electronic requirements of the IKKβ ATP-binding pocket [1]. Procurement of the correct regioisomer (CAS 634189-16-5) rather than substituting with the more common 3,5-isomer ensures valid SAR conclusions and prevents misleading potency-activity interpretations.

NF-κB Pathway Probe Development Requiring Defined Kinase Selectivity Profiles

Researchers investigating the differential roles of IKKα and IKKβ in canonical vs. non-canonical NF-κB signaling require tool compounds with well-defined selectivity profiles. The 2,4-regioisomer provides a distinct IKKα/IKKβ selectivity ratio compared to the 3,5-isomer (IMD-0354), which is primarily IKKβ-selective with an IC50 of approximately 250 nM [1]. For experiments where partial IKKα engagement or reduced IKKβ potency is desired—for instance, in dissecting IKKα-dependent non-canonical pathway effects—the 2,4-isomer offers a differentiated pharmacological profile that cannot be replicated by the 3,5-isomer .

Niclosamide Chemotype Expansion Programs for Wnt/β-Catenin and NF-κB Dual Pathway Targeting

The niclosamide chemotype has demonstrated activity against both Wnt/β-catenin and NF-κB signaling pathways, with anilide substitution pattern governing the relative potency at each pathway [1]. The 2,4-bis(trifluoromethyl)phenyl substitution represents a specific SAR data point that is essential for computational modeling and pharmacophore development in dual-pathway inhibitor design. Structure-activity studies in this series have shown that the 4'-substituent of the anilide ring can be effectively modulated to tune pathway selectivity, making each regioisomer a non-redundant component of the SAR matrix [1].

Regulatory and Freedom-to-Operate Assessment in IKK Inhibitor Development

For organizations conducting freedom-to-operate analyses or developing novel IKK inhibitors outside the IMD-0354 patent space, the 2,4-regioisomer (CAS 634189-16-5) represents a distinct composition-of-matter entity within the EP1535609 A1 patent family [1]. Understanding the patent landscape for each regioisomer individually is critical for IP strategy, particularly given that the 3,5-isomer (IMD-0354) has been more extensively pursued as a clinical candidate. Procurement of the specific 2,4-isomer ensures that lead optimization efforts are accurately mapped to the correct patent space [1].

Quote Request

Request a Quote for N-[2,4-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.